1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine
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Overview
Description
1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperidine and has a molecular formula of C18H17NO4P. This compound has a wide range of applications in the field of scientific research and is used in a variety of experiments.
Scientific research applications
Antimicrobial Activity
1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine derivatives have been explored for their antimicrobial properties. A study demonstrated the synthesis and characterization of such derivatives, highlighting their potential in combating microbial infections (Haranath et al., 2005).
Catalysis in Organic Synthesis
This compound is instrumental in catalysis, particularly in the field of organic synthesis. For instance, its utilization in the rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities, underscores its role in producing chiral compounds (Eberhardt et al., 2007).
Antitumor Applications
Research has indicated the potential antitumor applications of certain dinaphtho dioxaphosphepin derivatives. These compounds have been tested against specific cancer cell lines, showing promising results (Brandt & Jedliński, 1985).
Structural and Spectral Studies
The compound has been a subject of extensive structural and spectral studies. These studies provide valuable insights into its chemical properties and potential applications in various fields, including pharmaceuticals (Raju et al., 1990).
Enantioselective Hydrogenations
1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine derivatives have been used in enantioselective hydrogenations, an important process in the creation of chiral molecules for pharmaceutical applications (Balogh et al., 2013).
Chemical Stability Studies
There have been studies focusing on the chemical stability of phosphine-phosphoramidites, which include derivatives of 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine. Understanding their stability is crucial for their practical applications in catalysis and synthesis (Balogh et al., 2017).
Application in Hydroformylation Reactions
The compound's derivatives have been employed in asymmetric hydroformylation of vinylfurans, demonstrating its versatility in organic synthesis and the production of fine chemicals (Nakano et al., 2006).
properties
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2-5,8-15H,1,6-7,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGLCZCEANEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine | |
CAS RN |
284472-79-3 |
Source
|
Record name | 1-(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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